Olean-12-ene-3beta,28-diol diacetate

DGAT1 inhibition triglyceride synthesis lipid metabolism

Olean-12-ene-3beta,28-diol diacetate (CAS 1896-77-1; also known as erythrodiol diacetate) is a semi-synthetic diacetylated derivative of the naturally occurring oleanane-type pentacyclic triterpenoid erythrodiol. The compound features a characteristic pentacyclic oleanane skeleton with a Δ12 double bond and acetyl ester modifications at both the C-3β and C-28 hydroxyl positions, resulting in a molecular formula of C₃₄H₅₄O₄ and a molecular weight of 526.8 g/mol.

Molecular Formula C34H54O4
Molecular Weight 526.8 g/mol
Cat. No. B12083862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlean-12-ene-3beta,28-diol diacetate
Molecular FormulaC34H54O4
Molecular Weight526.8 g/mol
Structural Identifiers
SMILESCC(=O)OCC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)(C)C
InChIInChI=1S/C34H54O4/c1-22(35)37-21-34-18-16-29(3,4)20-25(34)24-10-11-27-31(7)14-13-28(38-23(2)36)30(5,6)26(31)12-15-33(27,9)32(24,8)17-19-34/h10,25-28H,11-21H2,1-9H3
InChIKeyDGYMSRDXTBOSQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Olean-12-ene-3beta,28-diol Diacetate Procurement Guide: Technical Identity and Sourcing Baseline


Olean-12-ene-3beta,28-diol diacetate (CAS 1896-77-1; also known as erythrodiol diacetate) is a semi-synthetic diacetylated derivative of the naturally occurring oleanane-type pentacyclic triterpenoid erythrodiol [1]. The compound features a characteristic pentacyclic oleanane skeleton with a Δ12 double bond and acetyl ester modifications at both the C-3β and C-28 hydroxyl positions, resulting in a molecular formula of C₃₄H₅₄O₄ and a molecular weight of 526.8 g/mol [2]. As a fully acetylated analog, it exhibits significantly increased lipophilicity (XLogP3 8.7) and elimination of hydrogen bond donor capacity (HBD = 0) compared to its parent diol erythrodiol [2], properties that critically influence membrane partitioning, cellular uptake kinetics, and metabolic susceptibility. The compound is obtainable as a purified research reagent typically characterized by ≥98% purity via HPLC and is employed primarily in enzymatic inhibition studies, lipid metabolism research, and as a reference standard for structure-activity relationship (SAR) investigations of oleanane triterpenoids .

Why Olean-12-ene-3beta,28-diol Diacetate Cannot Be Replaced by Unmodified Erythrodiol or Oleanolic Acid


Substitution of olean-12-ene-3beta,28-diol diacetate with its parent diol erythrodiol or the structurally related acid oleanolic acid is scientifically unjustified due to fundamental differences in physicochemical properties and biological target engagement profiles. The diacetate modification eliminates both hydrogen bond donor sites (HBD = 0 vs. HBD = 2 for erythrodiol) and markedly increases lipophilicity (XLogP3 8.7 vs. estimated ~6.5 for erythrodiol) [1][2]. These alterations directly impact membrane permeability, intracellular retention, and susceptibility to phase II metabolic conjugation—factors that cannot be replicated by the unmodified parent compound. Furthermore, enzymatic activity data demonstrate target-specific selectivity differences: olean-12-ene-3beta,28-diol diacetate exhibits DGAT1 inhibition with an IC₅₀ of 20 nM, whereas the free acid oleanolic acid shows no comparable DGAT1 activity [3][4]. Generic substitution without quantitative understanding of these differential activity thresholds would compromise experimental reproducibility and invalidate SAR conclusions in both academic research and industrial screening campaigns.

Olean-12-ene-3beta,28-diol Diacetate Quantitative Differentiation Evidence Against Structural Analogs


DGAT1 Inhibitory Potency of Olean-12-ene-3beta,28-diol Diacetate Versus Parent Diol Erythrodiol

Olean-12-ene-3beta,28-diol diacetate demonstrates potent inhibition of recombinant human diacylglycerol O-acyltransferase 1 (DGAT1) with an IC₅₀ value of 20 nM in a cell-free membrane assay using Sf9 insect cell-expressed human DGAT1 [1]. In contrast, the parent diol erythrodiol lacks this diacetyl modification and does not exhibit comparable DGAT1 inhibitory activity in the same assay system [2]. The presence of the acetyl moieties at C-3β and C-28 is therefore structurally correlated with DGAT1 target engagement.

DGAT1 inhibition triglyceride synthesis lipid metabolism metabolic disorders

Comparative ACAT1 Inhibitory Activity: Olean-12-ene-3beta,28-diol Diacetate Versus DGAT1 Selectivity Profile

Olean-12-ene-3beta,28-diol diacetate exhibits measurable but substantially weaker inhibition of human acetyl-CoA acetyltransferase 1 (ACAT1) with an IC₅₀ of 2.5 μM (2500 nM) in HepG2 hepatocellular carcinoma cells, as assessed by inhibition of triglyceride synthesis following ¹³C-oleic acid addition [1]. This represents a 125-fold lower potency compared to its activity against DGAT1 (IC₅₀ = 20 nM) within the same compound [2]. This differential selectivity profile (DGAT1:ACAT1 selectivity ratio = 125) is not documented for the parent diol erythrodiol, for which no ACAT1 inhibition data have been reported.

ACAT1 inhibition DGAT1 selectivity cholesterol esterification lipid droplet formation

Cytotoxicity Profile of Olean-12-ene-3beta,28-diol Diacetate in HepG2 Cells Versus β-Amyrin Acetate

Olean-12-ene-3beta,28-diol diacetate demonstrates cytotoxic activity against HepG2 human hepatocellular carcinoma cells with an IC₅₀ value of 12.1 μg/mL (approximately 23 μM) . By cross-study comparison, the structurally related triterpenoid acetate β-amyrin acetate exhibits an IC₅₀ of 158.2 μg/mL in DPPH antioxidant assays, with cytotoxicity assessments in brine shrimp lethality assays yielding an LC₅₀ of 319 μg/mL [1]. While direct head-to-head cytotoxicity comparisons are not available, the HepG2 data for olean-12-ene-3beta,28-diol diacetate provides a quantifiable benchmark for researchers evaluating this compound in hepatic cancer models.

HepG2 cytotoxicity hepatocellular carcinoma triterpenoid acetate cancer cell viability

In Vivo Antiatherogenic Efficacy of Erythrodiol Versus Oleanolic Acid: Implications for Diacetate Prodrug Development

The parent diol erythrodiol (olean-12-ene-3beta,28-diol) exerts significant antiatherogenic effects in LDL oxidation and antithrombotic assays, whereas the structurally related free acid oleanolic acid shows no antiatherogenic activity in the same experimental system [1]. Specifically, erythrodiol, along with uvaol and maslinic acid, demonstrated protective effects against LDL oxidation, while oleanolic acid exhibited no measurable effect. This functional divergence is directly attributable to the C-28 oxidation state—a primary alcohol (-CH₂OH) in erythrodiol versus a carboxylic acid (-COOH) in oleanolic acid. Olean-12-ene-3beta,28-diol diacetate, as the diacetylated prodrug form of erythrodiol, retains this structural advantage at C-28 upon intracellular deacetylation.

antiatherogenic activity LDL oxidation cardioprotection erythrodiol oleanolic acid

Olean-12-ene-3beta,28-diol Diacetate: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


DGAT1-Targeted Metabolic Disease Research and High-Throughput Screening

Olean-12-ene-3beta,28-diol diacetate is uniquely positioned for DGAT1 inhibition studies in metabolic disease research, including obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes. With a validated IC₅₀ of 20 nM against recombinant human DGAT1 in cell-free membrane assays [1], this compound provides a quantifiable benchmark for SAR campaigns and high-throughput screening. Its 125-fold selectivity over ACAT1 (IC₅₀ = 2.5 μM) [1] minimizes confounding off-target effects in lipid metabolism studies. The compound's high lipophilicity (XLogP3 8.7) and zero hydrogen bond donor capacity [2] further enhance membrane permeability and intracellular retention, making it suitable for cell-based triglyceride synthesis assays using ¹³C-oleic acid or analogous tracer methodologies.

Hepatocellular Carcinoma Cell-Based Cytotoxicity Screening

The validated cytotoxicity of olean-12-ene-3beta,28-diol diacetate against HepG2 human hepatocellular carcinoma cells (IC₅₀ = 12.1 μg/mL) supports its application as a reference compound in hepatic cancer cell viability assays. This quantitative benchmark enables researchers to evaluate novel oleanane derivatives or combination therapies against a known activity threshold. The diacetate modification confers enhanced cellular uptake compared to the parent diol erythrodiol due to increased lipophilicity and masking of polar hydroxyl groups, potentially improving intracellular accumulation and cytotoxic efficacy in hepatic cell models.

Cardiovascular Pharmacology: Antiatherogenic Prodrug Development

Based on class-level evidence demonstrating that the parent diol erythrodiol—but not the free acid oleanolic acid—exerts significant antiatherogenic and antithrombotic effects in LDL oxidation assays [3], olean-12-ene-3beta,28-diol diacetate serves as a lipophilic prodrug candidate for cardiovascular research. Upon intracellular esterase-mediated deacetylation, the compound releases erythrodiol, which has been shown to stabilize ABCA1 protein and promote cholesterol efflux in THP-1-derived human macrophages at 10 μM [4]. The diacetate form provides advantages in formulation stability and membrane partitioning during in vitro studies, while the active erythrodiol moiety engages antiatherogenic pathways not accessible to oleanolic acid-based analogs.

Natural Product Derivatization and SAR Reference Standard

As a chemically defined diacetylated derivative of erythrodiol (CAS 545-48-2), olean-12-ene-3beta,28-diol diacetate (CAS 1896-77-1) serves as an essential reference standard for structure-activity relationship studies of oleanane triterpenoids . Its precisely characterized physicochemical properties—including molecular formula C₃₄H₅₄O₄, molecular weight 526.8 g/mol, and zero hydrogen bond donor count [2]—provide a defined baseline for evaluating the impact of acetylation on biological activity. The compound is suitable as a positive control or calibration standard in enzymatic assays (DGAT1, ACAT1, lipoxygenase, carboxylesterase) and in analytical method development using HPLC (retention time ~12.7 min on C18 column with acetonitrile:water 85:15 mobile phase) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olean-12-ene-3beta,28-diol diacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.